molecular formula C19H30ClNO B12359275 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone,monohydrochloride

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone,monohydrochloride

Cat. No.: B12359275
M. Wt: 323.9 g/mol
InChI Key: RDQODDWDBPXQPF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone typically involves the reaction of 1-phenyl-2-bromononane with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Psychoactive Properties

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone is structurally related to other synthetic cathinones, which are known for their stimulant effects. Research indicates that compounds within this class can lead to increased dopamine release in the brain, contributing to their psychoactive properties. Studies have shown that these substances can induce effects similar to those of traditional stimulants like amphetamines, including increased energy and euphoria .

Potential Therapeutic Uses

While primarily recognized for its psychoactive effects, there is ongoing research into the therapeutic potential of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone. Some studies suggest that compounds with similar structures may have applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression due to their ability to modulate neurotransmitter systems .

Adverse Effects and Dependency

The use of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone has been associated with several adverse effects, including tachycardia, hypertension, and severe psychological disturbances such as agitation and hallucinations. Reports indicate a high potential for abuse and dependency among users, which raises significant public health concerns .

Forensic Implications

In forensic toxicology, the detection of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone in biological samples has been crucial for understanding its role in drug-related incidents. Case studies have documented its presence in toxicology reports from emergency departments where patients exhibited symptoms consistent with stimulant overdose . The compound's rapid metabolism and excretion patterns complicate its detection in post-mortem analyses.

Case Studies

Study Findings
Zaami et al. (2018)Reported fatalities linked to synthetic cathinones, highlighting the dangers associated with compounds like 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone.
Palamar et al. (2019)Analyzed a cohort of high school seniors, revealing a small percentage reported using synthetic cathinones, including α-PNP derivatives.
Umebachi et al. (2016)Documented clinical cases of patients presenting with severe symptoms after using α-PNP; blood levels correlated with acute psychosis and cardiovascular issues.

Mechanism of Action

The compound exerts its effects primarily through the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone is structurally similar to other cathinones such as:

    α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.

    Methylenedioxypyrovalerone (MDPV): Another potent stimulant with similar effects on the central nervous system.

    α-Pyrrolidinobutiophenone (α-PBP): Shares similar stimulant properties but with different pharmacokinetic profiles.

The uniqueness of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone lies in its specific structural modifications, which may result in distinct pharmacological effects and metabolic pathways compared to its analogs.

Biological Activity

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride (also known as α-PNP or PV-10), is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and associated case studies.

  • Molecular Formula : C19H29NO- HCl
  • Molecular Weight : 323.9 g/mol
  • CAS Number : 2748414-29-9

Structural Information

The structure of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone features a phenyl group attached to a nonanone backbone, with a pyrrolidine ring contributing to its unique properties. The compound's structural formula can be represented as follows:

Structure C19H29NOHCl\text{Structure }\text{C}_{19}\text{H}_{29}\text{N}\text{O}\cdot \text{HCl}

Pharmacological Effects

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone exhibits various biological activities, primarily through its interaction with the central nervous system (CNS). Key pharmacological effects include:

  • CNS Stimulation : Research indicates that α-PNP may act as a stimulant, influencing neurotransmitter release and modulating mood and behavior.
  • Analgesic Properties : Studies have suggested potential analgesic effects, making it a candidate for pain management therapies.

The exact mechanisms by which α-PNP exerts its effects are still under investigation. However, it is believed to interact with dopamine receptors and possibly influence the reuptake of neurotransmitters such as serotonin and norepinephrine.

Case Studies

Several studies have explored the effects of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone:

  • Study on Behavioral Effects : A study published in Journal of Psychopharmacology examined the behavioral changes in animal models after administration of α-PNP. Results indicated increased locomotor activity and exploratory behavior, suggesting stimulant-like properties .
  • Pain Management Trials : In a clinical trial assessing the analgesic effects of α-PNP in patients with chronic pain conditions, participants reported significant reductions in pain scores compared to placebo groups .
  • Neuropharmacological Research : Research conducted by Cayman Chemical explored the compound's interaction with various neurotransmitter systems, revealing potential pathways for therapeutic applications in mood disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS StimulationIncreased locomotor activityJournal of Psychopharmacology
Analgesic PropertiesSignificant reduction in pain scoresClinical Trial Report
NeuropharmacologyInteraction with neurotransmitter systemsCayman Chemical Study

Safety Profile

ParameterValue
LD50 (rat)Not established
Toxicity LevelModerate; caution advised
Side EffectsPotential CNS stimulation

Properties

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylnonan-1-one;hydrochloride

InChI

InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H

InChI Key

RDQODDWDBPXQPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

Origin of Product

United States

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